molecular formula C11H11BrO4 B13682257 Methyl 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoate

Methyl 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoate

Katalognummer: B13682257
Molekulargewicht: 287.11 g/mol
InChI-Schlüssel: KKUPCRPJPXIPFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an oxopropanoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoate typically involves the esterification of 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl esters.

    Oxidation: Formation of phenolic or carbonyl derivatives.

    Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-bromo-4-methoxybenzoate: Similar structure but lacks the oxopropanoate moiety.

    Methyl 3-(4-methoxyphenyl)-2-oxopropanoate: Similar structure but lacks the bromine atom.

    Methyl 3-(3-bromo-4-hydroxyphenyl)-2-oxopropanoate: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness

Methyl 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoate is unique due to the combination of the bromine atom and the methoxy group on the phenyl ring, along with the oxopropanoate moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H11BrO4

Molekulargewicht

287.11 g/mol

IUPAC-Name

methyl 3-(3-bromo-4-methoxyphenyl)-2-oxopropanoate

InChI

InChI=1S/C11H11BrO4/c1-15-10-4-3-7(5-8(10)12)6-9(13)11(14)16-2/h3-5H,6H2,1-2H3

InChI-Schlüssel

KKUPCRPJPXIPFQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CC(=O)C(=O)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.